molecular formula C17H19ClN2 B5001533 1-benzyl-4-(4-chlorophenyl)piperazine CAS No. 6334-05-0

1-benzyl-4-(4-chlorophenyl)piperazine

Cat. No.: B5001533
CAS No.: 6334-05-0
M. Wt: 286.8 g/mol
InChI Key: NBWOKGFVBQFLES-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivativesThe compound has a molecular formula of C17H19ClN2 and a molecular weight of 286.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-chlorophenyl)piperazine can be synthesized through the reaction of piperazine with 4-chlorobenzhydryl chloride. The reaction typically involves heating the mixture in a solvent such as toluene at 80°C for a period of 2 hours, followed by refluxing at the same temperature for 12 hours. The reaction mixture is then cooled, and the product is isolated through a series of washing and filtration steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-(4-chlorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-chlorophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound is known to modulate the activity of serotonin and dopamine receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s effects are mediated through its binding to these receptors and subsequent modulation of their activity .

Comparison with Similar Compounds

    1-(3-chlorophenyl)piperazine: Known for its use in research related to neurotransmitter systems.

    1-(4-fluorophenyl)piperazine: Studied for its potential psychoactive effects.

    1-(3-trifluoromethylphenyl)piperazine: Investigated for its use in medicinal chemistry.

Uniqueness: 1-Benzyl-4-(4-chlorophenyl)piperazine is unique due to its specific structural features, including the presence of both benzyl and chlorophenyl groups attached to the piperazine ring.

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWOKGFVBQFLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283423
Record name 1-benzyl-4-(4-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-05-0
Record name 1-(4-Chlorophenyl)-4-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6334-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31381
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-(4-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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